REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][NH:11][N:12]=2)=[CH:4][CH:3]=1.[C:13](O)([CH3:16])([CH3:15])[CH3:14].S(=O)(=O)(O)O>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][N:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[N:12]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1N=NNN1
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
After washing with water (3×25 mL), 1M NAOH (3×25 mL) and brine (25 mL) the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oil was purified by chromatography on a Waters Prep 500 liquid chromatograph
|
Type
|
CUSTOM
|
Details
|
fitted with two silica gel cartridges
|
Type
|
WASH
|
Details
|
eluting with a mixture of hexanes and ethyl acetate (9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1N=NN(N1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 58.1 mmol | |
AMOUNT: MASS | 17.1 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |